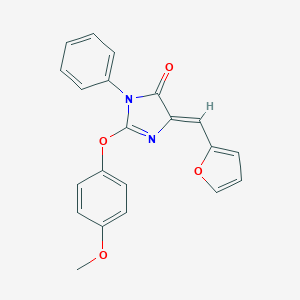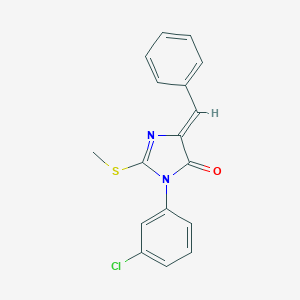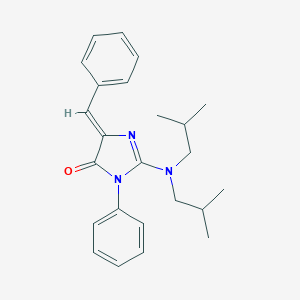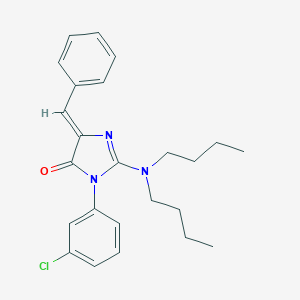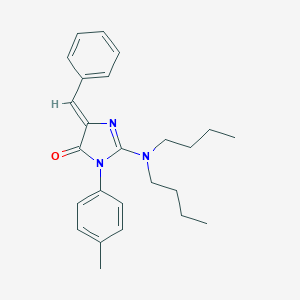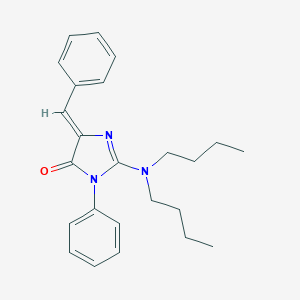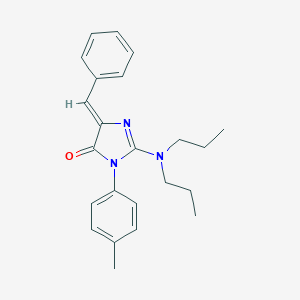![molecular formula C14H18N2OS B295982 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole in lab experiments is its high solubility in organic solvents such as DMSO and chloroform. This makes it easy to dissolve and work with in experiments. However, one of the limitations is its low stability under acidic conditions, which can lead to decomposition of the compound.
Direcciones Futuras
There are several future directions for the study of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, the use of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole as a fluorescent probe for the detection of biomolecules could also be further explored. Finally, the potential use of the compound in the development of organic electronic devices could also be investigated.
Conclusion
In conclusion, 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole involves the reaction of 2-bromoanisole with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of 150°C. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, it has been studied for its potential applications in the development of organic electronic devices such as OLEDs and solar cells. In biochemistry, it has been investigated for its potential use as a fluorescent probe for the detection of biomolecules.
Propiedades
Fórmula molecular |
C14H18N2OS |
|---|---|
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
4-(2-hexoxyphenyl)thiadiazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-7-10-17-14-9-6-5-8-12(14)13-11-18-16-15-13/h5-6,8-9,11H,2-4,7,10H2,1H3 |
Clave InChI |
XJNJRDHZPUBLMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
SMILES canónico |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
